molecular formula C9H8ClFO2 B13090028 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B13090028
M. Wt: 202.61 g/mol
InChI Key: GYTJEWNHBKVNLY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a methoxy group (OCH₃) at position 2.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(2-chloro-6-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8-6(11)3-4-7(13-2)9(8)10/h3-4H,1-2H3

InChI Key

GYTJEWNHBKVNLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)OC)F

Origin of Product

United States

Preparation Methods

Reaction Conditions Summary Table

Parameter Details
Solvent Methyl ethyl ketone (MEK)
Base Potassium carbonate
Temperature Reflux at 78-80°C
Reaction Time Overnight (~12-16 hours)
Yield 75% purified product
Purification Extraction with ethyl acetate, washing with NaOH and acidified NaCl solutions

Summary of Key Research Findings

  • The Friedel-Crafts acylation remains the foundational method for introducing the ethanone group onto the substituted phenyl ring.
  • Williamson ether synthesis is effective for installing the methoxy group.
  • Selective halogenation ensures the correct positioning of chlorine and fluorine.
  • Optimization of solvents and bases improves yield and environmental profile.
  • Multi-step syntheses may involve catalytic reductions for chiral intermediates.

Data Table of Chemical and Physical Properties (Reference)

Property Value
Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name This compound
SMILES CC(=O)C1=C(C=CC(=C1Cl)OC)F
Purity Achieved Up to 97% (depending on method)
Typical Yield 58-75% (improved to 75% in optimized methods)

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone serves as a valuable building block in the synthesis of biologically active compounds. Its structural features, including the presence of halogen and methoxy groups, enhance its reactivity and specificity in various chemical reactions.

Synthesis of Iloperidone

One prominent application is in the synthesis of iloperidone, an antipsychotic medication. A significant method involves a one-pot process where this compound is used as an intermediate. The process allows for high yields and purity of iloperidone without isolating the intermediate compound, thus simplifying the overall synthesis workflow .

Table 1: Summary of Iloperidone Synthesis Process

StepReactantsConditionsOutcome
1Acetovanillone, 1-bromo-3-chloropropaneAcetonitrile, Potassium Carbonate, 75-80°CIntermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
2Intermediate from Step 1, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochlorideInorganic baseIloperidone

This method highlights the compound's role in facilitating complex pharmaceutical syntheses.

Chemical Synthesis Applications

The compound's unique structure allows it to participate in various chemical reactions beyond pharmaceuticals. Its ketone functional group contributes to its reactivity in nucleophilic addition reactions and condensation processes.

Research studies have been conducted to explore the efficacy and safety profiles of compounds derived from or related to this compound.

Efficacy in Antipsychotic Treatments

A study focusing on iloperidone synthesized from this compound demonstrated significant efficacy in treating schizophrenia with a favorable side effect profile compared to other antipsychotics . The ability to produce iloperidone with high purity directly from the reaction mixture indicates the potential for streamlined pharmaceutical production processes.

Chemical Reactivity Studies

Further investigations into the reactivity of this compound have revealed its potential as a precursor for novel chemical entities with therapeutic applications. Studies on its behavior in nucleophilic addition reactions have shown promising results for developing new drug candidates.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (chloro and fluoro) and electron-donating groups (methoxy) can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Positions Key Functional Groups Reported Properties/Applications References
1-(2-Chloro-3-fluorophenyl)ethanone 2-Cl, 3-F Chloro, Fluoro Limited toxicity data; used in synthetic intermediates
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone 4-Cl, 3-OCH₃, 2,2-F₂ Chloro, Methoxy, Difluoro Investigated for antitubercular potential
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone 2-NH₂, 3-Cl, 4-OCH₃ Amino, Chloro, Methoxy Antimicrobial activity inferred from substituent effects
1-(2-Hydroxy-6-methoxyphenyl)ethanone 2-OH, 6-OCH₃ Hydroxy, Methoxy Natural product isolation; antioxidant potential
1-(2-Methoxy-5-methylphenyl)ethanone 2-OCH₃, 5-CH₃ Methoxy, Methyl Structural analog with industrial applications

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chloro and fluoro substituents (electron-withdrawing) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing ketone reactivity .
    • Methoxy groups (electron-donating) improve solubility in polar solvents and may influence binding in biological systems .
  • Para-substituted methoxy groups (e.g., 4-OCH₃) enhance resonance stabilization compared to meta-substitution .

Biological Activity

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring. These functional groups contribute to its biological activity by influencing its interaction with biological targets.

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antiviral and antimicrobial activities. For instance, studies on related compounds have shown efficacy against various viral strains and bacteria, suggesting a promising therapeutic potential in infectious diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chloro and fluoro substituents may enhance lipophilicity, facilitating cellular uptake and interaction with membrane proteins or enzymes involved in disease pathways .

Study 1: Anticancer Activity

A study focusing on structurally related compounds demonstrated significant antiproliferative effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB 231 (breast cancer)15.2ROS generation
Related Compound AHeLa (cervical cancer)10.5Apoptosis induction
Related Compound BA549 (lung cancer)12.0Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of related phenyl ethanones against a panel of bacteria. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenyl ethanones. For example, variations in the halogen substituents have been shown to significantly affect both potency and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone, and how do directing groups influence its regioselectivity?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Use 2-chloro-6-fluoro-3-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
  • Regioselectivity : The chloro and fluoro substituents act as meta-directors, while the methoxy group directs ortho/para. Competitive effects require careful control of reaction temperature (0–5°C) to favor the desired product. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to acetyl chloride) to minimize byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) followed by recrystallization in ethanol yields >85% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the acetyl group (δ 2.6–2.8 ppm) and distinct aromatic signals:
  • δ 6.8–7.2 ppm (multiplet for H-4 and H-5 due to chloro/fluoro coupling).
  • Methoxy group at δ 3.8–3.9 ppm (singlet) .
  • IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O), C-F stretch at ~1100–1250 cm⁻¹, and C-O-C (methoxy) at ~1250–1300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 216.6 (M⁺) with fragments at m/z 181 (loss of Cl) and m/z 153 (loss of COCH₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use a chemical fume hood to avoid inhalation of vapors/dust (P261) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact (P262) .
  • Spill Management : Absorb with inert material (e.g., sand), seal in a container, and dispose as hazardous waste .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : The carbonyl oxygen may act as an acceptor, forming C=O···H-C or C=O···H-O interactions with adjacent molecules. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings .
  • Halogen Bonding : Chloro and fluoro substituents can engage in C-Cl···O or C-F···π interactions. Analyze via X-ray crystallography (SHELX suite for refinement) and calculate interaction energies (e.g., using CrystalExplorer) .
  • Table 1 : Example Hydrogen Bond Parameters (Hypothetical Data):
DonorAcceptorDistance (Å)Angle (°)
C-HO=C2.8155
OCH₃F3.1145

Q. What strategies resolve contradictions in reported crystallographic data for halogenated acetophenones?

  • Methodological Answer :

  • Validation Tools : Use PLATON/CHECKCIF to identify outliers in bond lengths/angles. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) .
  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for refinement. Compare R₁ values (<5% for high-quality data) .
  • Case Study : For a related chloro-fluoro compound, discrepancies in C-Cl bond lengths (1.72 vs. 1.68 Å) were resolved by reprocessing raw data with OLEX2 .

Q. How can this compound serve as a precursor in synthesizing palladacycles for catalytic applications?

  • Methodological Answer :

  • Cyclometalation : React with Pd(OAc)₂ in acetonitrile at 80°C for 12 hr. Monitor via ¹H NMR for disappearance of acetyl peak .
  • Ligand Design : The chloro and methoxy groups enhance Pd(II) coordination. Characterize the palladacycle via X-ray diffraction and cyclic voltammetry .
  • Application : Test catalytic efficiency in Suzuki-Miyaura coupling (e.g., aryl bromides with phenylboronic acid; optimize with K₂CO₃ in DMF at 100°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using Friedel-Crafts vs. Ullmann-type couplings for similar compounds?

  • Methodological Answer :

  • Friedel-Crafts : Higher yields (~80%) but sensitive to steric hindrance from bulky substituents (e.g., methoxy at position 3). Use low-temperature conditions to stabilize intermediates .
  • Ullmann Coupling : Lower yields (~50%) due to competing dehalogenation. Additives like 1,10-phenanthroline improve Cu(I) catalyst stability .
  • Table 2 : Yield Comparison for Analogous Compounds:
MethodSubstituentsYield (%)
Friedel-Crafts3-OCH₃, 6-F85
Ullmann4-NO₂, 2-Cl48

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